molecular formula C18H18BrN3O B12342054 6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine

6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine

Cat. No.: B12342054
M. Wt: 372.3 g/mol
InChI Key: KMJHYAKXGFMCCJ-UHFFFAOYSA-N
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Description

6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine is a heterocyclic aromatic compound It features a quinazoline core with a bromine atom at the 6th position, a methoxypropyl group at the nitrogen atom, and a phenyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common route starts with the bromination of a quinazoline derivative, followed by the introduction of the methoxypropyl group through nucleophilic substitution. The phenyl group is then added via a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Debrominated quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. The bromine atom and the quinazoline core play crucial roles in binding to enzymes or receptors, modulating their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, while the phenyl group can contribute to its overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-N-(3-methoxypropyl)pyridin-2-amine: Shares the methoxypropyl group and bromine atom but has a pyridine core instead of a quinazoline core.

    6-bromo-2-pyridinecarboxaldehyde: Contains a bromine atom and a pyridine core but lacks the methoxypropyl and phenyl groups.

Uniqueness

6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine is unique due to its specific combination of functional groups and the quinazoline core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18BrN3O

Molecular Weight

372.3 g/mol

IUPAC Name

6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine

InChI

InChI=1S/C18H18BrN3O/c1-23-11-5-10-20-18-21-16-9-8-14(19)12-15(16)17(22-18)13-6-3-2-4-7-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,21,22)

InChI Key

KMJHYAKXGFMCCJ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3

Origin of Product

United States

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